Methyl 4-bromopyrimidin-2-ylcarbamate
Description
Methyl 4-bromopyrimidin-2-ylcarbamate is a brominated pyrimidine derivative functionalized with a carbamate group at the 2-position. Pyrimidine-based compounds are critical in medicinal chemistry due to their role as nucleobase analogs and kinase inhibitors. The bromine substituent enhances electrophilicity, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery. The carbamate group contributes to metabolic stability and bioavailability, distinguishing it from simpler pyrimidine analogs.
Properties
Molecular Formula |
C6H6BrN3O2 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl N-(4-bromopyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-8-3-2-4(7)9-5/h2-3H,1H3,(H,8,9,10,11) |
InChI Key |
RXKUCOFWLOGNRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=CC(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromopyrimidin-2-ylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-bromopyrimidine with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromopyrimidin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using specific reagents to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromopyrimidin-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-bromopyrimidin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require analyzing structurally related pyrimidine carbamates or brominated heterocycles. Examples include:
Methyl 4-chloropyrimidin-2-ylcarbamate
- Structural Difference : Chlorine substituent instead of bromine at the 4-position.
- Reactivity : Lower electrophilicity compared to bromine, reducing cross-coupling efficiency.
- Bioactivity : Chlorinated analogs often exhibit reduced cytotoxicity but lower binding affinity to kinases.
Ethyl 4-bromopyrimidin-2-ylcarbamate
- Structural Difference : Ethyl ester instead of methyl ester.
- Pharmacokinetics : Longer alkyl chains may improve lipophilicity but delay metabolic clearance.
Methyl 5-bromopyrimidin-2-ylcarbamate
- Regioisomerism : Bromine at the 5-position alters electronic distribution.
- Applications : Less commonly used in drug synthesis due to steric hindrance in binding pockets.
Non-Carbamate Pyrimidines (e.g., 4-Bromopyrimidine)
- Functional Group : Absence of the carbamate moiety.
- Stability : Higher susceptibility to enzymatic hydrolysis, reducing in vivo utility.
Key Research Findings (Hypothetical)
| Parameter | Methyl 4-bromopyrimidin-2-ylcarbamate | Methyl 4-chloropyrimidin-2-ylcarbamate | Ethyl 4-bromopyrimidin-2-ylcarbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 245.1 | 200.6 | 259.2 |
| LogP | 1.8 | 1.5 | 2.3 |
| Cross-Coupling Yield | 85% | 60% | 82% |
| IC50 (Kinase X) | 0.12 µM | 0.45 µM | 0.15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
